2-(2-Acetamidoethoxy)acetic acid

Description

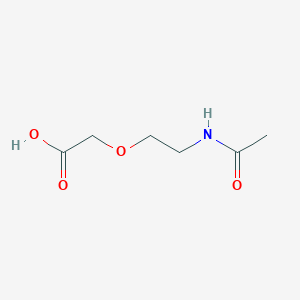

Structure

3D Structure

Properties

IUPAC Name |

2-(2-acetamidoethoxy)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c1-5(8)7-2-3-11-4-6(9)10/h2-4H2,1H3,(H,7,8)(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLFNGWLVKATGEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCOCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

765249-88-5 | |

| Record name | 2-(2-acetamidoethoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

chemical structure and properties of 2-(2-Acetamidoethoxy)acetic acid

An In-depth Technical Guide to 2-(2-Acetamidoethoxy)acetic Acid and its Amino Precursor

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating Scarcity and Derivatization

In the landscape of chemical compounds utilized in advanced research, it is not uncommon to encounter molecules with sparse documentation. The subject of this guide, 2-(2-Acetamidoethoxy)acetic acid , is one such compound, with limited readily available public data. However, its chemical structure points to a direct and highly relevant relationship with a well-characterized parent molecule: 2-(2-aminoethoxy)acetic acid .

This guide, therefore, adopts a dual-pronged approach rooted in practical chemical principles. We will first provide a comprehensive overview of the foundational compound, 2-(2-aminoethoxy)acetic acid, covering its structure, properties, synthesis, and established applications. Subsequently, we will delve into the synthesis and projected properties of its N-acetylated derivative, 2-(2-acetamidoethoxy)acetic acid. This comparative analysis will not only illuminate the specific characteristics of the target molecule but also serve as a case study in how a common chemical modification—N-acetylation—is strategically employed to modulate molecular properties for applications in drug development and beyond.

Part 1: The Core Compound: 2-(2-Aminoethoxy)acetic Acid

2-(2-Aminoethoxy)acetic acid is a bifunctional molecule that features both a primary amine and a carboxylic acid, connected by an ether linkage. This structure makes it a valuable building block in various scientific disciplines.

Chemical Identity and Structure

This compound is unambiguously identified by several key descriptors, ensuring clarity in research and procurement.

| Identifier | Value |

| IUPAC Name | 2-(2-aminoethoxy)acetic acid[1] |

| CAS Number | 10366-71-9[1][2][3] |

| Molecular Formula | C₄H₉NO₃[1] |

| InChI Key | GNRLUBOJIGSVNT-UHFFFAOYSA-N[1][3] |

| Canonical SMILES | C(COCC(=O)O)N[1] |

digraph "2-(2-aminoethoxy)acetic_acid" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext]; edge [color="#202124"];// Atom nodes N1 [label="NH₂", fontcolor="#FFFFFF", style=filled, fillcolor="#4285F4"]; C1 [label="CH₂"]; C2 [label="CH₂"]; O1 [label="O", fontcolor="#FFFFFF", style=filled, fillcolor="#EA4335"]; C3 [label="CH₂"]; C4 [label="C", style=filled, fillcolor="#F1F3F4"]; O2 [label="O", fontcolor="#FFFFFF", style=filled, fillcolor="#EA4335"]; O3 [label="OH", fontcolor="#FFFFFF", style=filled, fillcolor="#EA4335"];

// Edges for bonds N1 -- C1 [len=1.5]; C1 -- C2 [len=1.5]; C2 -- O1 [len=1.5]; O1 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- O2 [len=1.0, style=double]; C4 -- O3 [len=1.5]; }

Caption: Chemical structure of 2-(2-aminoethoxy)acetic acid.

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, reactivity, and suitability for various applications.

| Property | Value | Source |

| Molecular Weight | 119.12 g/mol | [1][2][3] |

| Appearance | White solid | |

| Melting Point | 177°C to 179°C | [3] |

| Solubility | Soluble in water | |

| pKa (predicted) | ~3.5 (carboxylic acid), ~9.5 (amine) |

Synthesis

While several synthetic routes exist, a common laboratory-scale synthesis involves the reaction of 2-(2-aminoethoxy)ethanol with a protected carboxylic acid precursor, followed by deprotection. A generalized workflow is presented below.

Caption: Generalized synthesis workflow for 2-(2-aminoethoxy)acetic acid.

Causality in Synthesis: The protection of the amine group in the initial step is crucial to prevent its reaction during the subsequent oxidation of the alcohol. The choice of protecting group (e.g., Boc) is dictated by its stability under the oxidation conditions and the ease of its removal in the final step.

Applications

The bifunctional nature of 2-(2-aminoethoxy)acetic acid makes it a versatile linker in bioconjugation and drug delivery. It is often used in the synthesis of more complex molecules where a hydrophilic spacer is required.

-

Peptide Modification: It can be incorporated into peptides to modify their solubility and pharmacokinetic properties.

-

Fluorescent Labeling: It serves as a reactant in the synthesis of ammonium ion-selective fluoroionophores.[3]

-

Enzyme Analysis: It is used in the analysis of recognition elements for mitochondrial processing peptidase.[3]

-

Biodegradation Research: It is a known metabolite in the degradation of morpholine by certain bacteria, making it relevant in environmental science and bioremediation studies.[4]

Part 2: The N-Acetylated Derivative: 2-(2-Acetamidoethoxy)acetic Acid

N-acetylation is a fundamental chemical transformation that converts a primary or secondary amine into an acetamide. This modification significantly alters the chemical properties of the parent molecule.

Chemical Identity and Structure

-

IUPAC Name: 2-(2-acetamidoethoxy)acetic acid

-

Molecular Formula: C₆H₁₁NO₄

Caption: Chemical structure of 2-(2-acetamidoethoxy)acetic acid.

Synthesis via N-Acetylation

The conversion of 2-(2-aminoethoxy)acetic acid to its N-acetylated form is a straightforward and high-yielding reaction.

Protocol for N-Acetylation:

-

Dissolution: Dissolve 2-(2-aminoethoxy)acetic acid in an appropriate aqueous solvent, such as a dilute solution of sodium bicarbonate. The weak base deprotonates the carboxylic acid and ensures the amine is in its more nucleophilic free state.[5]

-

Addition of Acetylating Agent: While stirring vigorously, slowly add a slight molar excess of acetic anhydride or acetyl chloride.[6] This reaction should be performed in a well-ventilated fume hood.

-

Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, acidify the solution to precipitate the product.

-

Purification: Collect the solid product by filtration and recrystallize from a suitable solvent (e.g., water or ethanol-water mixture) to obtain the pure 2-(2-acetamidoethoxy)acetic acid.

Mechanism of N-Acetylation:

Caption: Simplified mechanism of N-acetylation using acetic anhydride.

Expertise in Practice: The use of a weak base like sodium acetate is critical.[5] It maintains a pH where the amine group is sufficiently deprotonated to be nucleophilic, while not being so basic as to hydrolyze the acetic anhydride too rapidly.[5]

Comparative Physicochemical Properties

The addition of the acetyl group has predictable and significant consequences for the molecule's properties.

| Property | 2-(2-aminoethoxy)acetic acid | 2-(2-acetamidoethoxy)acetic acid (Predicted) | Rationale for Change |

| Molecular Weight | 119.12 g/mol | 161.16 g/mol | Addition of an acetyl group (C₂H₂O). |

| Basicity | Basic (due to -NH₂) | Neutral | The lone pair on the nitrogen is delocalized by the adjacent carbonyl group, significantly reducing its basicity.[7] |

| Hydrogen Bonding | Donor (2 H's) & Acceptor | Donor (1 H) & Acceptor | The number of hydrogen bond donors is reduced, which can affect solubility and intermolecular interactions. |

| Lipophilicity (LogP) | Lower | Higher | The acetyl group increases the hydrocarbon character of the molecule, making it more lipophilic. |

| Reactivity | Nucleophilic amine | Non-nucleophilic amide | The amide is significantly less reactive towards electrophiles than the amine.[7] |

Potential Applications and Rationale

The altered properties of 2-(2-acetamidoethoxy)acetic acid open up new avenues for its application, particularly in drug development.

-

Metabolic Stability: The conversion of a primary amine to an amide can protect it from metabolic degradation by enzymes such as monoamine oxidases. This can lead to a longer in vivo half-life for a drug conjugate.

-

Reduced Off-Target Interactions: The basicity of a primary amine can lead to non-specific binding to negatively charged biological molecules. Neutralizing this charge through acetylation can improve the specificity of a targeted drug.

-

Modulation of Permeability: The increased lipophilicity may enhance the ability of a conjugated molecule to cross cell membranes, potentially improving its bioavailability.

-

Protecting Group: In multi-step syntheses, acetylating an amine can serve as a protecting group to prevent it from participating in unwanted side reactions.[8]

Analytical Characterization

To ensure the identity and purity of both the parent compound and its acetylated derivative, a suite of analytical techniques would be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide definitive structural information. For the acetylated product, the appearance of a new singlet in the ¹H NMR spectrum around 2 ppm (corresponding to the -COCH₃ protons) and a downfield shift of the adjacent -CH₂- protons would confirm the modification.

-

Infrared (IR) Spectroscopy: The disappearance of the N-H bending vibrations characteristic of a primary amine and the appearance of a strong amide C=O stretch around 1650 cm⁻¹ would be key indicators of a successful acetylation.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the exact molecular weight of both compounds, matching their elemental formulas.

Safety and Handling

As with all laboratory chemicals, appropriate safety precautions should be taken:

-

Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle the compounds in a well-ventilated area or a chemical fume hood.

-

Consult the Safety Data Sheet (SDS) for specific handling and disposal information. Acetic anhydride and acetyl chloride are corrosive and require careful handling.

Conclusion

While direct information on 2-(2-acetamidoethoxy)acetic acid is limited, a thorough understanding of its chemical nature can be derived from its well-characterized precursor, 2-(2-aminoethoxy)acetic acid, and the fundamental principles of N-acetylation. This guide has demonstrated that by understanding the structure, properties, and reactivity of the parent amine, we can logically deduce the characteristics of its acetylated derivative. The transformation from a basic, hydrophilic amine to a neutral, more lipophilic amide is a powerful tool in the arsenal of medicinal chemists and drug development professionals, enabling the fine-tuning of molecular properties to enhance therapeutic potential. This analytical and comparative approach provides a robust framework for investigating and utilizing less-documented but structurally related chemical entities.

References

-

PubChem. (n.d.). 2-(2-aminoethoxy)acetic Acid. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

Thermo Scientific Alfa Aesar. (n.d.). (2-Aminoethoxy)acetic acid, 98%. Retrieved February 15, 2026, from [Link]

-

Various Authors. (2016). What is acetylation of amines?. Quora. Retrieved February 15, 2026, from [Link]

-

Scribd. (n.d.). Lab 10 N Acetylation - The Acetylation of A Primary Aromatic Amine. Retrieved February 15, 2026, from [Link]

-

Mako, M., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Processes, 8(4), 493. Retrieved February 15, 2026, from [Link]

-

Basu, K., et al. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 125(3), 607-613. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (2021). What is the role of sodium acetate in acetylation of primary amine with acetic anhydride?. Retrieved February 15, 2026, from [Link]

-

ACS Publications. (n.d.). Rapid and sensitive detection of multiple microRNAs in cell lysate by surface-enhanced Raman spectroscopy. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (2022). Bacterial Biodegradation of Environmental Pollutant "Morpholine"-A Review. Retrieved February 15, 2026, from [Link]

Sources

- 1. 2-(2-aminoethoxy)acetic Acid | C4H9NO3 | CID 11170956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2-Aminoethoxy)acetic acid, 98% | Fisher Scientific [fishersci.ca]

- 3. (2-Aminoethoxy)acetic acid, 98% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ias.ac.in [ias.ac.in]

- 7. quora.com [quora.com]

- 8. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The AEEA Linker: Physicochemical Architecture and Synthetic Protocols in Chemical Biology

Executive Summary

The AEEA linker (8-amino-3,6-dioxaoctanoic acid), often referred to as a "mini-PEG" or PEG2-acid, represents a critical structural motif in modern chemical biology.[1] Unlike polydisperse polyethylene glycols (PEGs), AEEA is a discrete, defined chemical entity that imparts hydrophilicity and flexibility without introducing heterogeneity. This guide details the physicochemical properties of AEEA, its strategic application in PROTAC® and peptide synthesis, and provides a field-validated protocol for its incorporation via Solid Phase Peptide Synthesis (SPPS).[1]

Physicochemical Profile

Precise molecular weight calculations are prerequisite for mass spectrometry validation during synthesis.[1] The table below distinguishes between the free acid form (the effective linker unit in the final conjugate) and the protected reagents used during synthesis.

Table 1: Molecular Specifications of AEEA Derivatives

| Compound Designation | Chemical State | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Function |

| AEEA (Free Acid) | Linker Unit | C₆H₁₃NO₄ | 163.17 | N/A* | The final spacer unit in the conjugate.[1] |

| Fmoc-AEEA-OH | SPPS Reagent | C₂₁H₂₃NO₆ | 385.41 | 166108-71-0 | Standard building block for Fmoc-SPPS.[1] |

| Boc-AEEA-OH | SPPS Reagent | C₁₁H₂₁NO₆ | 263.29 | 166108-72-1 | Building block for Boc-SPPS (less common).[1] |

| AEEA-AEEA | Dimer Reagent | C₁₂H₂₄N₂O₅ | 308.33 | 1143516-05-5 | Extended spacer (PEG4 equivalent).[1] |

*Note: The free acid exists transiently during synthesis or as a substructure. The CAS 163.17 MW refers to the [2-(2-aminoethoxy)ethoxy]acetic acid structure.[1]

Structural Logic

The AEEA unit consists of a short polyethylene glycol chain ending in a carboxylic acid. Its structure can be visualized as: NH2 - CH2 - CH2 - O - CH2 - CH2 - O - CH2 - COOH[1]

This specific length (~9 atoms) is often cited as the "Goldilocks" zone for PROTAC linkers—long enough to bridge E3 ligases and target proteins without inducing the entropic penalties associated with longer, floppy PEG chains.

Strategic Utility in Drug Design

The selection of AEEA over alkyl chains or rigid linkers is driven by specific physicochemical requirements.

Decision Matrix: When to Use AEEA

The following diagram illustrates the logical pathway for selecting AEEA during the design of heterobifunctional molecules (e.g., PROTACs).

Figure 1: Decision matrix for linker selection. AEEA is prioritized when hydrophilicity and defined short-range flexibility are required.[1]

Experimental Protocol: Solid Phase Incorporation

This protocol outlines the coupling of Fmoc-AEEA-OH to a resin-bound peptide or small molecule.[1] It assumes standard Fmoc chemistry conditions.

Reagents Required[1][2][3][4][5]

-

Resin: Rink Amide (for C-term amides) or Wang Resin (for C-term acids).[1]

-

Fmoc-AEEA-OH: 3.0 equivalents relative to resin loading.[1]

-

Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DIC/Oxyma.[1]

-

Base: DIEA (N,N-Diisopropylethylamine).[1]

-

Solvent: DMF (Dimethylformamide), amine-free.[1]

Step-by-Step Workflow

-

Resin Preparation (Swelling)

-

Fmoc Deprotection (The Cycle Start)

-

Activation & Coupling

-

Pre-activation: In a separate vial, dissolve Fmoc-AEEA-OH (3 eq) and HATU (2.9 eq) in minimum DMF. Add DIEA (6 eq).[1]

-

Note: The solution should turn yellow immediately upon adding DIEA, indicating activation.

-

Add the activated solution to the resin.

-

Agitate at Room Temperature for 60–90 minutes .

-

Causality: AEEA is a primary amine (once deprotected) but the coupling is forming an amide bond at its carboxylic tail. The ether oxygens in AEEA can chelate cations; ensure excess base is present to prevent salt formation that slows kinetics.

-

-

Washing & Validation

-

Drain and wash with DMF (5 x 1 min).

-

QC Check: Perform a Kaiser Test.[1] The resin should remain yellow/colorless .

-

Troubleshooting: If the beads are slightly green/blue, repeat the coupling step (Double Coupling) to ensure complete conversion. Incomplete coupling of linkers leads to "deletion sequences" which are difficult to purify.

-

-

Fmoc Removal (Preparing for Next Step)

-

Repeat Step 2 to expose the terminal amine of the AEEA linker for the next ligand attachment.

-

Visualized Synthesis Cycle

Figure 2: SPPS workflow for AEEA incorporation. The QC step is critical to prevent deletion impurities.

Troubleshooting & Analytical Control

Mass Spectrometry Identification

When analyzing the final conjugate via LC-MS, the AEEA linker adds a specific mass shift.[1]

-

Mass Shift (Delta): +145.07 Da (This is the residue mass: 163.17 - 18.01 (H₂O loss during bond formation)).[1]

-

Common Issue: If you observe a mass shift of +163, the ester bond has hydrolyzed, or the coupling failed to dehydrate (rare in SPPS, common in solution phase if workup is poor).

Aggregation Issues

While AEEA improves solubility, multiple sequential AEEA units (e.g., AEEA-AEEA-AEEA) can occasionally undergo "coiling" due to the amphiphilic nature of the ether bonds.[1]

-

Solution: If coupling efficiency drops after the second AEEA unit, switch to Magic Mixture (DCM/DMF/NMP 1:1:1) or elevate temperature to 40°C during coupling.

References

-

Merck/MilliporeSigma. (2024).[1] Fmoc-8-amino-3,6-dioxaoctanoic acid - Product Specification. Retrieved from

-

Troup, R. I., Fallan, C., & Baud, M. G. (2020).[1][3] Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1(5), 273-312.[1][3] Retrieved from

-

BroadPharm. (2024).[1] AEEA Linker Properties and Applications in ADC/PROTAC. Retrieved from

-

Isidro-Llobet, A., et al. (2009).[1] Amino acid-protecting groups.[1] Chemical Reviews, 109(6), 2455-2504.[1] (Foundational text for Fmoc chemistry). Retrieved from

Sources

Technical Guide: Solubility & Purification of 2-(2-Acetamidoethoxy)acetic Acid

This guide details the solubility profile, physicochemical characteristics, and purification strategies for 2-(2-Acetamidoethoxy)acetic acid (also referred to as N-acetyl-2-(2-aminoethoxy)acetic acid).

This compound represents a specific class of short-chain PEG linkers (PEG1) where the amine terminus is capped with an acetyl group, rendering it a non-zwitterionic, polar organic acid. This modification significantly alters its solubility landscape compared to its free-amine precursor (AEEA), making it more amenable to extraction into organic solvents under acidic conditions.

Executive Summary

2-(2-Acetamidoethoxy)acetic acid is a bifunctional linker used in bioconjugation, PROTAC synthesis, and peptide chemistry. Unlike its zwitterionic precursor, the N-acetylated form possesses a masked amine (acetamide) and a free carboxylic acid. This structural change dictates a specific solubility profile: high affinity for polar protic solvents, moderate affinity for chlorinated solvents and esters (pH-dependent), and insolubility in non-polar hydrocarbons.

Key Application: Its solubility profile allows for a highly efficient "pH-switch" purification method, eliminating the need for expensive chromatographic steps in early-stage synthesis.

Physicochemical Profile

| Property | Value / Description |

| Chemical Name | 2-(2-Acetamidoethoxy)acetic acid |

| Formula | C₆H₁₁NO₄ |

| Molecular Weight | 161.16 g/mol |

| Structure | CH₃-CO-NH-CH₂-CH₂-O-CH₂-COOH |

| Physical State | White to off-white crystalline solid or viscous oil (purity dependent) |

| pKa (Acid) | ~3.5 – 4.0 (Carboxylic acid) |

| LogP (Predicted) | -0.8 to -1.2 (Hydrophilic) |

| H-Bond Donors | 2 (Amide NH, Acid OH) |

| H-Bond Acceptors | 4 (Amide CO, Acid CO, Acid OH, Ether O) |

Solubility Landscape

The solubility of 2-(2-Acetamidoethoxy)acetic acid is governed by the competition between its hydrophilic domains (amide, ether, carboxyl) and its short lipophilic backbone.

Solvent Compatibility Table

| Solvent Class | Specific Solvents | Solubility Rating | Operational Context |

| Polar Protic | Water, Methanol, Ethanol | Excellent | Dissolves freely. Suitable for reaction media but difficult to remove (high BP for water). |

| Polar Aprotic | DMSO, DMF, DMAc | Excellent | Dissolves freely. Used for coupling reactions (e.g., amide bond formation).[1][] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Good | Critical for Extraction. Soluble, especially when the acid is protonated (pH < 3). |

| Esters | Ethyl Acetate (EtOAc) | Moderate | Critical for Purification. Soluble at reflux; moderate/low at RT. Ideal for recrystallization. |

| Ethers | THF, Dioxane | Good | Soluble. Useful intermediate solvent. |

| Hydrocarbons | Hexanes, Heptane, Toluene | Insoluble | Antisolvent. Used to precipitate the product or wash away non-polar impurities. |

| Ethers (Non-polar) | Diethyl Ether, MTBE | Poor | Often used to induce precipitation from DCM or Methanol. |

Mechanistic Insight

-

The Acetamide Effect: The N-acetyl group breaks the zwitterionic character found in the free amino acid. This increases solubility in organic solvents like DCM and Ethyl Acetate compared to the free amine salt.

-

The pH Dependency: In basic media (pH > 5), the carboxylic acid deprotonates to a carboxylate (

), rendering the molecule water-soluble and organic-insoluble. In acidic media (pH < 3), it exists as the neutral acid (

Visualization: Solubility & Workup Logic

Figure 1: Solubility Clustering & Solvent Selection

This diagram categorizes solvents based on their utility in the handling of 2-(2-Acetamidoethoxy)acetic acid.

Caption: Solubility mapping of 2-(2-Acetamidoethoxy)acetic acid. Green zones indicate high solubility; Red zones indicate antisolvents.

Experimental Protocols

Protocol A: The "pH-Switch" Extraction (Purification)

This method exploits the acidity of the carboxylic acid to separate the product from neutral organic impurities and inorganic salts.

Prerequisites:

-

Crude reaction mixture (typically in water or alkaline solution).[3]

-

Solvents: 1N HCl, Ethyl Acetate (EtOAc) or DCM, Brine.

Workflow:

-

Basification (Optional): If the crude is acidic and contains neutral organic impurities, adjust pH to ~9-10 with NaOH. Wash with EtOAc.[3] The product remains in the Aqueous Phase (as carboxylate). Discard organic wash.

-

Acidification: Cool the aqueous phase to 0–5°C. Slowly add 1N HCl (or KHSO₄ solution) until pH reaches 1–2 .

-

Why? Protonation converts the ionic carboxylate into the neutral carboxylic acid, making it lipophilic.

-

-

Extraction: Extract the acidic aqueous layer with Ethyl Acetate (3 x volume) or DCM.

-

Note: EtOAc is preferred for higher purity; DCM has higher extraction efficiency but may pull more impurities.

-

-

Washing: Combine organic layers. Wash once with a small volume of Brine (Sat. NaCl) to remove trapped water.

-

Drying: Dry over Anhydrous Na₂SO₄ or MgSO₄ for 30 minutes. Filter.

-

Isolation: Concentrate under reduced pressure (Rotavap, <40°C) to yield the product as a solid or oil.

Protocol B: Recrystallization (Polishing)

If the product isolated from Protocol A is colored or impure, use this method.

-

Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethyl Acetate .

-

Cloud Point: If the solution is clear, slowly add Hexane or Heptane dropwise to the hot solution until a faint, persistent turbidity (cloudiness) appears.

-

Cooling: Remove from heat. Add a few drops of EtOAc to clear the solution. Allow it to cool slowly to room temperature, then to 4°C (fridge).

-

Filtration: Collect the white crystals via vacuum filtration. Wash with cold Hexane/EtOAc (9:1).

Visualization: Purification Workflow

Figure 2: Acid-Base Extraction Logic

This flowchart details the critical separation steps based on the compound's pKa.

Caption: Step-by-step extraction workflow utilizing the pH-dependent solubility of the carboxylic acid moiety.

References

-

Synthesis and Purification of AEEA Derivatives. Google Patents. US7038078B2. (Describes the general extraction logic for amino-ethoxy-acetic acid derivatives using Ethyl Acetate/Acidic workup).

-

2-(2-(2-Aminoethoxy)ethoxy)acetic acid Properties. ChemicalBook. (Provides solubility data for the homologous PEG2 analog, establishing the baseline for polar organic solubility).

-

Preparation method of 2-(2-(2-aminoethoxy) ethoxy) acetic acid. Google Patents. CN113896656A. (Details the oxidation and isolation of PEG-acid linkers using DCM/EtOAc extraction).

-

Solubility of Acetic Acid Derivatives. PubChem. 2-(2-aminoethoxy)acetic acid (CID 11170956).

Sources

Methodological & Application

coupling conditions for 2-(2-Acetamidoethoxy)acetic acid in bioconjugation

Application Note: High-Efficiency Coupling of 2-(2-Acetamidoethoxy)acetic Acid (Ac-AEEA) in Bioconjugation

Introduction & Scope

This technical guide addresses the coupling conditions for 2-(2-Acetamidoethoxy)acetic acid (and its structural analogs, often referred to as N-acetyl-AEEA or Ac-PEG-COOH). Unlike standard linkers (e.g., Fmoc-AEEA-OH) used to elongate chains, this molecule features a pre-capped acetamido (N-acetyl) terminus.

Core Applications:

-

Hydrophilic Capping: Used to terminate peptide chains or small molecule drugs with a non-reactive, hydrophilic "tail" to improve water solubility and reduce aggregation.

-

Inert Spacers: Acts as a negative control in linker studies or a "space-filling" modification on protein surfaces to prevent non-specific binding.

-

Solubility Tagging: Conjugation to hydrophobic payloads (e.g., cytotoxic drugs) to improve pharmacokinetics without introducing a reactive amine.

This guide details protocols for activating the free carboxylic acid of Ac-AEEA for coupling to primary amines (Lysine residues, N-termini, or amino-functionalized surfaces).

Chemical Mechanism & Reagent Selection

The coupling of 2-(2-Acetamidoethoxy)acetic acid relies on the activation of its carboxylic acid moiety. Due to the ether oxygen at the

Decision Matrix: Reagent Selection

| Condition | Recommended Reagents | Mechanism | Pros | Cons |

| Organic (SPPS/Small Molecule) | DIC / Oxyma Pure | Carbodiimide + Oxime | Green, high yield, low epimerization. | Not water compatible. |

| Organic (Alternative) | HATU / DIEA | Uronium / Aminium | Extremely fast, high conversion. | Expensive; excess DIEA can cause base-catalyzed side reactions. |

| Aqueous (Proteins/Antibodies) | EDC / Sulfo-NHS | Carbodiimide + NHS Ester | Water-soluble, forms stable intermediate. | Hydrolysis competes with coupling; pH control is critical. |

Workflow Visualization

The following diagram illustrates the critical decision pathways for coupling Ac-AEEA based on the substrate type.

Figure 1: Strategic workflow for coupling Ac-AEEA in organic vs. aqueous environments.

Detailed Experimental Protocols

Protocol A: Solid-Phase Capping (SPPS Integration)

Use this protocol to add Ac-AEEA to the N-terminus of a resin-bound peptide.

Reagents:

-

2-(2-Acetamidoethoxy)acetic acid (Ac-AEEA-OH)

-

DIC (Diisopropylcarbodiimide)

-

Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate)[1]

-

DMF (Dimethylformamide, amine-free)

Procedure:

-

Preparation: Calculate 3.0 equivalents (eq) of Ac-AEEA-OH relative to the resin loading.

-

Dissolution: Dissolve Ac-AEEA-OH and 3.0 eq of Oxyma Pure in minimal DMF.

-

Activation: Add 3.0 eq of DIC to the solution. Allow to activate for 2-3 minutes. Note: The solution may turn slightly yellow; this is normal.

-

Coupling: Add the activated mixture to the resin (preswollen in DMF).

-

Incubation: Agitate at room temperature for 60–90 minutes.

-

QC Check: Perform a Kaiser test (ninhydrin). A negative result (colorless beads) indicates successful capping of the N-terminal amines.

-

Washing: Wash resin with DMF (3x) and DCM (3x).

Why this works: DIC/Oxyma is superior to HBTU/HATU for capping because it avoids the formation of guanidinium byproducts that can occur if the activation is slow, and it is safer (non-explosive) compared to HOBt [1].

Protocol B: Aqueous Protein Modification (Solubility Tagging)

Use this protocol to conjugate Ac-AEEA to surface lysines of a protein (e.g., BSA, IgG) to increase hydrophilicity.

Reagents:

-

Ac-AEEA-OH

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Activation Buffer: 0.1 M MES, pH 5.0, 0.5 M NaCl

-

Coupling Buffer: PBS, pH 7.4 (Must be amine-free; no Tris/Glycine)

Procedure:

-

Stock Preparation: Dissolve Ac-AEEA-OH in Activation Buffer to a concentration of 10 mg/mL.

-

Activation (Two-Step Method):

-

Add EDC (10 eq relative to Ac-AEEA) and Sulfo-NHS (25 eq) to the Ac-AEEA solution.

-

Incubate for 15 minutes at Room Temperature (RT).

-

Critical: If possible, quench excess EDC with a small amount of 2-mercaptoethanol (optional, but prevents protein crosslinking) OR proceed immediately to desalting if the protein is sensitive.

-

-

Conjugation:

-

Mix the activated Ac-AEEA-NHS ester with the target protein in Coupling Buffer (PBS).

-

Molar Ratio: Use a 20-50x molar excess of Ac-AEEA over the protein to ensure sufficient surface modification.

-

Incubate for 2 hours at RT or overnight at 4°C.

-

-

Purification: Remove unreacted Ac-AEEA and byproducts using a Desalting Column (e.g., PD-10) or Dialysis Cassette (MWCO appropriate for protein).

-

Validation: Analyze via SDS-PAGE (slight MW shift) or MALDI-TOF MS.

Why this works: The two-step method (Activation at pH 5, Coupling at pH 7.4) maximizes the half-life of the NHS-ester intermediate. Activating at pH 7.4 leads to rapid hydrolysis of the active ester before it can react with the protein [2].

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conjugation Yield (Aqueous) | Hydrolysis of NHS ester | Ensure activation is done in MES (pH 5.0) and mixed immediately with protein. Avoid phosphate buffers during activation. |

| Precipitation during Coupling | Hydrophobic shielding | Although Ac-AEEA is hydrophilic, high concentrations of EDC can cause aggregation. Dilute the reaction mixture. |

| "Gelling" of Resin (SPPS) | Hydrogen bonding | The PEG-like structure can form internal H-bonds. Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) or heat to 40°C during coupling. |

| Hygroscopicity | Moisture in reagent | Ac-AEEA is hygroscopic. Store in a desiccator. Weigh quickly or use single-use aliquots. |

References

-

Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion." Chemistry – A European Journal.

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. Chapter 3: Zero-Length Crosslinkers (EDC/NHS Chemistry).

-

BroadPharm. "PEG Linkers and Coupling Conditions." (General reference for PEG-acid properties).

-

Thermo Fisher Scientific. "Crosslinking Technical Handbook." (Protocols for EDC/NHS coupling).

Sources

Application Note: Rational Design and Synthesis of PROTACs Utilizing 2-(2-Acetamidoethoxy)acetic Acid Linkers

Introduction: The Era of Targeted Protein Degradation

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that has shifted the paradigm from traditional occupancy-based inhibition to event-driven pharmacology.[1][] Instead of merely blocking a protein's function, PROTACs harness the cell's own machinery for protein disposal—the Ubiquitin-Proteasome System (UPS)—to completely eliminate specific disease-causing proteins.[3][4]

A PROTAC is a heterobifunctional molecule composed of three distinct components: a ligand that selectively binds to a Protein of Interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][5][6] By acting as a molecular bridge, the PROTAC induces the formation of a ternary complex between the POI and the E3 ligase.[3][7] This proximity triggers the E3 ligase to tag the POI with ubiquitin, marking it for recognition and subsequent degradation by the 26S proteasome.[][8] A key advantage of this mechanism is its catalytic nature; a single PROTAC molecule can induce the degradation of multiple target proteins before it is eventually cleared.[1][5]

The linker is far more than an inert spacer; it is a critical determinant of a PROTAC's biological activity.[9][10] Its length, rigidity, and chemical composition dictate the geometry and stability of the ternary complex, profoundly influencing degradation efficiency (DC50), selectivity, and physicochemical properties such as solubility and cell permeability.[9][11][12] This guide focuses on the application of 2-(2-Acetamidoethoxy)acetic acid, a hydrophilic and flexible linker, in the rational design and synthesis of potent PROTAC degraders. The ether backbone provides solubility and favorable conformational flexibility, while the terminal acetamido group can participate in hydrogen bonding interactions, potentially influencing ternary complex stability and cellular uptake.

Sources

- 1. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]

- 3. blog.crownbio.com [blog.crownbio.com]

- 4. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]

- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. precisepeg.com [precisepeg.com]

- 7. Structure Character and Mechanism of PROteolysis TArgeting Chimeras | Encyclopedia MDPI [encyclopedia.pub]

- 8. Ligands for Target Protein for PROTAC - CD Bioparticles [cd-bioparticles.net]

- 9. chempep.com [chempep.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. What Is a PROTAC Linker and Its Role in Modern Drug Discovery - AiFChem [aifchem.com]

- 12. precisepeg.com [precisepeg.com]

Application Note: Enhancing Peptide Solubility with AEEA Spacers

Introduction: The Challenge of Peptide Insolubility

Peptides have emerged as a promising class of therapeutics due to their high specificity and potency. However, their development is often hampered by poor aqueous solubility, a challenge that can lead to difficulties in formulation, administration, and ultimately, bioavailability.[1] Peptide aggregation, driven by hydrophobic interactions and intermolecular hydrogen bonding, is a primary contributor to low solubility. This can result in the loss of the therapeutic agent and unpredictable dosing. To overcome these hurdles, various strategies have been developed, including the incorporation of hydrophilic spacers into the peptide sequence.[2][3]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of 8-Amino-3,6-dioxaoctanoic acid (AEEA) spacers to improve the solubility of synthetic peptides. AEEA is a short, hydrophilic polyethylene glycol (PEG)-based linker that can be readily incorporated into peptides during solid-phase peptide synthesis (SPPS).[2][4] Its flexible, charge-neutral, and hydrophilic nature makes it an effective tool for disrupting aggregation and enhancing the aqueous solubility of problematic peptide sequences.[2]

Mechanism of Solubility Enhancement by AEEA Spacers

The primary mechanism by which AEEA spacers enhance peptide solubility is through the introduction of hydrophilic ethoxy units into the peptide structure. These ethoxy groups are capable of forming hydrogen bonds with water molecules, effectively creating a hydration shell around the peptide. This increased hydrophilicity disrupts the hydrophobic interactions between peptide chains that lead to aggregation.

Furthermore, the flexible nature of the AEEA spacer can introduce conformational freedom, preventing the adoption of rigid, aggregation-prone secondary structures.[3] By physically separating peptide chains, the AEEA spacer also reduces steric hindrance that can contribute to insolubility.[2]

Visualizing the Impact of AEEA Spacers

Figure 1: AEEA spacers disrupt peptide aggregation, leading to enhanced solubility.

Protocol 1: Incorporation of AEEA Spacers via Fmoc-SPPS

This protocol outlines the steps for incorporating an Fmoc-protected AEEA spacer (Fmoc-AEEA-OH) into a peptide sequence during standard solid-phase peptide synthesis (SPPS).

Materials:

-

Fmoc-protected amino acids

-

Fmoc-AEEA-OH

-

SPPS resin (e.g., Rink Amide resin for C-terminal amides)

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIPEA)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

DMF (peptide synthesis grade)

-

DCM (peptide synthesis grade)

-

Cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5)

-

Cold diethyl ether

-

Automated or manual peptide synthesizer

Workflow for AEEA Incorporation during SPPS

Sources

Application Note: Strategic Integration of AEEA Linkers in PROTAC Design

Topic: Methods for Attaching AEEA Linkers to E3 Ligase Ligands Content Type: Application Note & Detailed Protocols Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists

Abstract

The AEEA linker (Amino-ethoxy-ethoxy-acetyl), often referred to as a "mini-PEG" or PEG2-spacer, represents a critical structural motif in Targeted Protein Degradation (TPD). Unlike hydrophobic alkyl chains, the AEEA moiety introduces essential hydrophilicity and flexibility, modulating the physicochemical properties (LogD, TPSA) of Proteolysis Targeting Chimeras (PROTACs). This guide details the synthetic methodologies for attaching AEEA linkers to the two most dominant E3 ligase recruiting ligands: Thalidomide/Pomalidomide (Cereblon) and VH032 (VHL) . We prioritize robust, scalable chemistries—specifically Nucleophilic Aromatic Substitution (

Introduction: The "Linkerology" of AEEA

In PROTAC design, the linker is not merely a connector; it is a determinant of ternary complex stability, cell permeability, and degradation efficiency. The AEEA unit (

-

Solubility: The ether oxygens disrupt the hydrophobic collapse often seen with long alkyl chains.

-

Conformation: It adopts a "collapsed" conformation in aqueous media but remains flexible enough to allow the Protein of Interest (POI) and E3 ligase to find an optimal ubiquitination geometry.

-

Synthetic Versatility: It is commercially available as orthogonal building blocks (e.g., Fmoc-AEEA-OH, Boc-AEEA-OH), making it compatible with both solution-phase and solid-phase peptide synthesis (SPPS).

Strategic Planning & Retrosynthesis

Before initiating synthesis, the "Exit Vector"—the attachment point on the E3 ligand—must be defined.

Decision Matrix: Choosing the Chemistry

| E3 Ligand System | Preferred Exit Vector | Recommended Chemistry | Why? |

| Cereblon (CRBN) | C4-position of Phthalimide | 4-Fluorothalidomide is highly reactive toward primary amines; avoids difficult aniline couplings. | |

| VHL (VH032) | Terminal Amine (LHS) | Amide Coupling | The terminal amine of VH032 is a potent nucleophile; standard peptide coupling reagents (HATU) work with >90% yield. |

| Library Gen. | N/A | Solid Phase Synthesis (SPPS) | Allows rapid variation of linker length (AEEA vs. AEEA-AEEA) without intermediate purification. |

Visualization: General Retrosynthetic Workflow

Caption: Retrosynthetic logic flow distinguishing between

Detailed Protocols

Protocol A: Attaching AEEA to Cereblon Ligand via

Objective: Synthesize an AEEA-linked Thalidomide intermediate using 4-Fluorothalidomide. Mechanism: The fluorine at the C4 position of the phthalimide ring is electron-deficient, making it susceptible to displacement by the primary amine of the AEEA linker.

Reagents Required[1][][3][4][5][6][7]

-

Substrate: 4-Fluoro-thalidomide (Commercial or synthesized via anhydride route).

-

Linker: H-AEEA-O-tBu (tert-butyl ester protected AEEA amine). Note: Using the ester protects the carboxylic acid tail during the basic

reaction. -

Base: N,N-Diisopropylethylamine (DIPEA).

-

Solvent: Anhydrous DMSO (preferred for solubility and rate enhancement) or DMF.

Step-by-Step Methodology

-

Preparation: Dissolve 4-Fluoro-thalidomide (1.0 equiv, e.g., 276 mg, 1 mmol) in anhydrous DMSO (5 mL/mmol).

-

Addition: Add H-AEEA-O-tBu (1.2 equiv) followed by DIPEA (3.0 equiv).

-

Reaction: Heat the mixture to 90°C under nitrogen atmosphere.

-

Expert Insight: Do not exceed 100°C as the glutarimide ring of thalidomide is prone to hydrolysis (ring-opening) at high temperatures/pH.

-

-

Monitoring: Monitor by LC-MS. Look for the disappearance of the Fluoro-thalidomide peak and appearance of the product mass (M+H). Reaction typically completes in 4–12 hours.

-

Work-up:

-

Cool to room temperature.[3]

-

Dilute with water (10x volume) to precipitate the product (if hydrophobic) or extract with Ethyl Acetate (3x).

-

Wash organic layer with saturated

and brine.

-

-

Deprotection (Activation):

-

Dissolve the intermediate (Thalidomide-AEEA-O-tBu) in DCM.

-

Add Trifluoroacetic acid (TFA) (1:1 ratio with DCM). Stir for 1 hour to remove the t-butyl ester.

-

Concentrate in vacuo to yield Thalidomide-AEEA-COOH , ready for coupling to the POI ligand.

-

Protocol B: Attaching AEEA to VHL Ligand (VH032) via Amide Coupling

Objective: Couple Fmoc-AEEA-OH to VH032-NH2. Mechanism: Standard HATU-mediated amide bond formation. This is preferred over acid chlorides due to the complexity of the VH032 core (hydroxyproline).

Reagents Required[1][][3][4][5][6][7]

-

Substrate: VH032-NH2 (The amine-functionalized VHL ligand).

-

Linker: Fmoc-AEEA-OH.

-

Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

Solvent: Anhydrous DMF.

Step-by-Step Methodology

-

Activation: In a dried flask, dissolve Fmoc-AEEA-OH (1.1 equiv) in anhydrous DMF (0.1 M concentration).

-

Pre-activation: Add HATU (1.1 equiv) and DIPEA (2.5 equiv). Stir for 5 minutes at room temperature. The solution should turn slightly yellow.

-

Expert Insight: Pre-activation ensures the formation of the active ester (OAt-ester) before the valuable VH032 nucleophile is added, reducing side reactions.

-

-

Coupling: Add VH032-NH2 (1.0 equiv) to the mixture.

-

Reaction: Stir at Room Temperature for 2–4 hours.

-

Validation: Check LC-MS for the Fmoc-protected product.

-

Fmoc Deprotection:

-

Add Diethylamine (DEA) or Piperidine directly to the reaction mixture (20% v/v final concentration) if performing one-pot synthesis, OR isolate first.

-

Recommendation: For high purity, isolate the Fmoc-intermediate via flash chromatography (MeOH/DCM gradient), then deprotect in solution (20% Piperidine/DMF) for 30 mins.

-

-

Purification: The free amine (VH032-AEEA-NH2) is polar. Purify via Reverse-Phase (C18) Flash Chromatography using a Water/Acetonitrile (+0.1% Formic Acid) gradient.

QC & Troubleshooting Guide

Analytical Data Summary

| Intermediate | Expected Mass Shift | Key NMR Feature | Common Impurity |

| Thalidomide-AEEA-tBu | Parent + AEEA mass - HF | Hydrolyzed glutarimide (Ring open, +18 Da) | |

| VH032-AEEA-Fmoc | Parent + AEEA + Fmoc | Dibenzofulvene adducts (after deprotection) |

Troubleshooting

-

Issue: Glutarimide Hydrolysis (Thalidomide series).

-

Cause: pH too high (>10) or temperature >100°C.

-

Fix: Use DIPEA instead of TEA; strictly control temp at 90°C; minimize aqueous exposure during workup.

-

-

Issue: Poor Solubility of Intermediate.

-

Cause: AEEA is polar, but Fmoc is hydrophobic.

-

Fix: Use DMF/DMSO mixtures. If precipitating during workup, do not filter; dissolve precipitate in MeOH/DCM for loading onto silica.

-

-

Issue: Incomplete Coupling (VHL).

-

Cause: Steric hindrance on the VH032 proline amine.

-

Fix: Switch HATU to PyAOP (more reactive azabenzotriazole) or perform double coupling.

-

References

-

Troup, R. I., et al. (2020).[] Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy. Link

-

Nalawansha, D. A., & Crews, C. M. (2020). PROTACs: An Emerging Therapeutic Modality in Precision Medicine.[9] Cell Chemical Biology.[9] Link

-

Wurz, R. P., et al. (2018). A "Click Chemistry Platform" for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation. Journal of Medicinal Chemistry. Link

-

Steinebach, C., et al. (2018). Orally Bioavailable Commercial PROTACs. Chemical Science. Link

-

BenchChem Technical Support. (2025). Application Notes and Protocols for Solid-Phase Synthesis of PROTACs.Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 3. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. chem.uci.edu [chem.uci.edu]

- 7. semanticscholar.org [semanticscholar.org]

- 8. peptide.com [peptide.com]

- 9. medchemexpress.com [medchemexpress.com]

Application Note: Solvent Selection & Optimization for 2-(2-Acetamidoethoxy)acetic Acid Reactions

Abstract

2-(2-Acetamidoethoxy)acetic acid (AEAA) represents a critical class of short, hydrophilic linkers used in PROTACs, antibody-drug conjugates (ADCs), and solid-phase peptide synthesis (SPPS). Structurally comprising an acetamide cap, an ethylene glycol ether spacer, and a reactive carboxylic acid, AEAA exhibits a physicochemical profile that challenges traditional organic synthesis. Its high polarity and hydrogen-bond donor/acceptor density often lead to poor solubility in standard non-polar solvents (DCM, Toluene) while necessitating anhydrous conditions for activation. This guide provides a scientifically grounded protocol for solvent selection, emphasizing the transition from hazardous dipolar aprotic solvents (DMF, NMP) to sustainable alternatives (Cyrene™, 2-MeTHF) without compromising reaction kinetics.

Physicochemical Profile & Solubility Challenges

To select the correct solvent, one must understand the intermolecular forces at play. AEAA is not merely a carboxylic acid; it is a multi-functional H-bond network former.

Structural Analysis

-

Acetamide Group (

): Acts as both a hydrogen bond donor (NH) and acceptor (C=O). This group significantly increases lattice energy, making the solid difficult to break apart in non-polar media. -

Ether Linkage (

): Increases hydrophilicity and flexibility but requires solvation by polarizable molecules. -

Carboxylic Acid (

): The reactive center. It exists as a dimer in non-polar solvents (if soluble) or solvated ions in polar media.

The "DCM Paradox"

Dichloromethane (DCM) is the standard solvent for amide couplings due to its low boiling point and compatibility with activated esters. However, AEAA is frequently insoluble or forms a gum in pure DCM. This is due to the acetamide-driven aggregation which DCM cannot disrupt.

Key Insight: Successful solvation requires a solvent with a high Dielectric Constant (

Solvent Compatibility Matrix

| Solvent Class | Examples | Solubility of AEAA | Reaction Suitability | Notes |

| Polar Aprotic (Traditional) | DMF, DMSO, NMP | Excellent | High | Standard choice. Hard to remove (high BP). Toxicity concerns (Repr. Tox. 1B). |

| Chlorinated | DCM, Chloroform | Poor | Low | Requires co-solvent (e.g., 10-20% DMF) to dissolve AEAA. |

| Green / Neoteric | Cyrene™, 2-MeTHF, CPME | Good | High | Recommended. Cyrene mimics NMP properties; 2-MeTHF allows easier workup. |

| Polar Protic | Methanol, Water | Excellent | Low | Nucleophilic solvents interfere with activated esters (NHS/HATU). |

| Non-Polar | Hexane, Toluene | Insoluble | None | Antisolvents for precipitation/purification. |

Visualizing the Decision Process

The following decision tree outlines the logical flow for selecting a solvent system based on the specific reaction stage (Dissolution vs. Coupling vs. Workup).

Figure 1: Solvent selection decision tree for AEAA reactions, distinguishing between traditional high-boiling solvents and modern green alternatives.

Experimental Protocols

Protocol A: Green Amide Coupling (Recommended)

This protocol utilizes 2-Methyltetrahydrofuran (2-MeTHF) or Cyrene™ (dihydrolevoglucosenone) to couple AEAA with a primary amine. 2-MeTHF is derived from renewable resources and separates cleanly from water, simplifying workup compared to DMF.

Reagents:

-

AEAA (1.0 equiv)

-

Amine coupling partner (1.0 - 1.1 equiv)

-

Coupling Agent: HATU (1.1 equiv) or T3P (50% in EtOAc)

-

Base: DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

-

Solvent: 2-MeTHF (or Cyrene)[1]

Procedure:

-

Dissolution: In a dried round-bottom flask, dissolve AEAA (1.0 equiv) in 2-MeTHF (concentration 0.1 M).

-

Note: If AEAA does not fully dissolve at RT, warm to 40°C. If turbidity persists, add minimal DMF (5% v/v) as a co-solvent.

-

-

Activation: Add DIPEA (2.5 equiv) followed by HATU (1.1 equiv). Stir at Room Temperature (RT) for 15 minutes. The solution should turn yellow/orange (activated ester formation).

-

Coupling: Add the Amine partner (1.1 equiv).

-

Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (AEAA peak disappearance).

-

Workup (The 2-MeTHF Advantage):

-

Dilute the reaction mixture with water/brine.

-

Unlike DMF, 2-MeTHF is not miscible with water. The organic layer will separate.

-

Wash the organic layer with 1M HCl (to remove unreacted amine/DIPEA), then sat.

, then brine. -

Dry over

and concentrate in vacuo.

-

Protocol B: Traditional "Standard" Coupling (DMF)

Use this when the Green Protocol fails due to extreme insolubility of the amine partner.

Procedure:

-

Dissolve AEAA in anhydrous DMF (0.2 M).

-

Add EDC[2]·HCl (1.2 equiv) and HOBt (1.2 equiv) or HATU (1.1 equiv).

-

Add DIPEA (3.0 equiv).[3]

-

Stir 5 minutes, then add Amine.

-

Critical Workup Step: Because DMF boils at 153°C, do not attempt to rotovap.

-

Option 1 (Precipitation): Pour reaction mixture into 10x volume of ice-cold diethyl ether or Et2O/Hexane (1:1). The product (if polar) may precipitate.

-

Option 2 (Aqueous Wash): Dilute with EtOAc (10x volume of DMF used). Wash 5x with LiCl (5% aq) or Brine to extract DMF into the aqueous phase.

-

Reaction Mechanism & Pathway

The following diagram illustrates the activation pathway of AEAA using HATU, highlighting the role of the solvent in stabilizing the charged intermediates.

Figure 2: Mechanistic pathway of AEAA activation and coupling. Polar aprotic solvents are essential to stabilize the Carboxylate anion and the charged HATU intermediate.

Troubleshooting & QC

Solubility Issues

-

Symptom: AEAA forms a "gum" at the bottom of the flask.

-

Cause: Solvent is too non-polar (e.g., pure DCM or EtOAc).

-

Fix: Add Dimethyl Isosorbide (DMI) or N-Butylpyrrolidinone (NBP) dropwise until dissolution occurs. These are high-boiling but green co-solvents.

Hygroscopicity

-

Symptom: HATU hydrolyzes rapidly; low yield.

-

Cause: AEAA is hygroscopic due to the ether/amide functions. It absorbs atmospheric water.

-

Fix: Dry AEAA in a vacuum desiccator over

for 24 hours before weighing. Use anhydrous solvents (stored over molecular sieves).

Purification Difficulties

-

Symptom: Product co-elutes with DMF or NMP.

-

Fix: Switch to the 2-MeTHF protocol . If DMF must be used, remove it via lyophilization (freeze-drying) rather than rotary evaporation to prevent thermal degradation of the ether linker.

References

-

Sherwood, J. et al. (2014). "Dihydrolevoglucosenone (Cyrene) as a bio-based alternative for dipolar aprotic solvents." Chemical Communications. [Link]

-

Pace, V. et al. (2012). "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry."[1] ChemPubSoc Europe. [Link]

-

MacMillan, D.S. et al. (2013). "Replacement of hazardous solvents in amide coupling: a guide to green solvent selection." Green Chemistry. [Link]

-

Albericio, F. et al. (2018). "Peptide Synthesis: Solvents and Coupling Reagents." Organic Process Research & Development. [Link]

Sources

Application Note: Scalable Synthesis and Purification of AEEA-Linker Systems for Therapeutic Conjugates

Executive Summary & Strategic Context

The moiety [2-(2-aminoethoxy)ethoxy]acetic acid (AEEA), often referred to as "Ado" or "mini-PEG," has emerged as a linchpin in modern therapeutic design. It serves as the critical hydrophilic spacer in the blockbuster GLP-1 agonist Semaglutide (Ozempic/Wegovy) and is increasingly ubiquitous in PROTAC (Proteolysis Targeting Chimera) linkers to modulate E3 ligase positioning.

While solid-phase peptide synthesis (SPPS) is suitable for milligram-scale discovery, it becomes cost-prohibitive for multi-kilogram manufacturing of AEEA-containing intermediates. This Application Note details a hybrid solution-phase/solid-phase strategy designed for scale. We focus on the robust synthesis of the Fmoc-AEEA-OH monomer and its subsequent dimerization (AEEA-AEEA), addressing the specific challenges of hygroscopicity, lactamization impurities, and orthogonal protection.

Critical Process Parameters (CPP) for Scale-Up

Before initiating the protocol, operators must understand the physicochemical pitfalls of AEEA derivatives:

-

Hygroscopicity: AEEA intermediates are often viscous oils or low-melting solids that aggressively absorb atmospheric moisture. Control: All final drying steps must use lyophilization or vacuum drying over

, and storage must be under Argon/Nitrogen at -20°C. -

Lactamization (Self-Cyclization): The free amine of AEEA can attack its own activated carboxyl group to form a stable 9-membered lactam, terminating chain growth. Control: Never allow the amine and activated carboxyl group to be unmasked simultaneously in solution without an excess of the coupling partner.

-

Fmoc Stability: The Fmoc group is base-labile. Avoid strong inorganic bases (NaOH/KOH) during workups of Fmoc-protected intermediates; use bicarbonate or mild phosphate buffers.

Module A: Scalable Synthesis of Fmoc-AEEA-OH Monomer

Route Selection: We utilize a Phase-Transfer Catalyzed (PTC) Alkylation route. Unlike "Jones Oxidation" routes (which generate hazardous Cr(VI) waste) or TEMPO oxidations (which require careful exotherm control), the PTC alkylation of the alcohol with tert-butyl bromoacetate is operationally simple, scalable, and avoids heavy metals.

Diagram: Monomer Synthesis Workflow

Caption: Phase-Transfer Catalyzed synthesis of Fmoc-AEEA-OH avoiding heavy metal oxidants.

Detailed Protocol

Step 1: Fmoc Protection [1][2]

-

Dissolve 2-(2-aminoethoxy)ethanol (1.0 eq) in Water/Acetonitrile (1:1 v/v).

-

Add NaHCO₃ (1.5 eq) followed by Fmoc-OSu (0.95 eq) portion-wise. Note: Using a slight deficit of Fmoc-OSu ensures the unreacted amine remains water-soluble and is removed during workup.

-

Stir for 3 hours at room temperature. Monitor by TLC/HPLC.

-

Workup: Evaporate ACN. Extract aqueous layer with Ethyl Acetate (EtOAc). Wash organic layer with 1M KHSO₄ (to remove residual amine) and Brine. Dry over MgSO₄.

-

Yield: White solid (Fmoc-amino-alcohol).

Step 2: O-Alkylation (The Critical Scale-Up Step)

-

Dissolve Fmoc-amino-alcohol (1.0 eq) in Toluene (preferred over DCM for scale).

-

Add Tetrabutylammonium hydrogen sulfate (TBAHS) (0.05 eq) as the Phase Transfer Catalyst.

-

Add tert-butyl bromoacetate (1.2 eq).

-

Add 50% aq. NaOH (5.0 eq) dropwise while maintaining temperature <15°C. Vigorous stirring is essential.

-

Mechanism: The TBAHS shuttles the hydroxide ion into the organic phase to deprotonate the alcohol, which then attacks the bromoacetate.

-

Workup: Separate phases. Wash Toluene layer with water until neutral pH. Evaporate to obtain Fmoc-AEEA-OtBu as an oil.

Step 3: Ester Hydrolysis

-

Dissolve Fmoc-AEEA-OtBu in Formic Acid (98%) or TFA/DCM (1:1). Formic acid is cheaper and greener for kilogram scale.

-

Stir at 30°C for 4-6 hours.

-

Evaporate solvent.[3] Co-evaporate with Toluene to remove residual acid.

-

Purification: The crude product is often a viscous oil. Crystallize by dissolving in minimum EtOAc and adding cold Hexane/Heptane.

Module B: Synthesis of the Dimer (AEEA-AEEA)

For Semaglutide and similar conjugates, the "AEEA-AEEA" dimer is often pre-synthesized to reduce SPPS cycle times and improve purity.

Diagram: Impurity Control Logic

Caption: Strategy to prevent lactamization during AEEA dimerization.

Protocol: Solution Phase Dimerization

Rationale: Utilizing Fmoc-AEEA-OSu (Succinimide ester) eliminates the need for coupling reagents (EDC/DIC) during the reaction, simplifying purification.

-

Preparation of Component B (H-AEEA-OtBu):

-

Take Fmoc-AEEA-OtBu (from Module A, Step 2).

-

Treat with Diethylamine (DEA) in ACN (1:4) for 2 hours. DEA is preferred over Piperidine for solution phase as the byproduct is volatile.

-

Evaporate to dryness. The resulting H-AEEA-OtBu is an oil.[3]

-

-

Coupling:

-

Dissolve H-AEEA-OtBu (1.0 eq) in DMF/DCM.

-

Add DIPEA (1.2 eq).

-

Add Fmoc-AEEA-OSu (1.0 eq). Note: If OSu ester is not available, generate in situ using Fmoc-AEEA-OH + TSTU.

-

Stir for 2 hours.

-

-

Purification:

-

The double-AEEA chain is highly hydrophilic. Standard aqueous workups may lead to product loss.

-

Recommended: Dilute with DCM, wash with saturated NH₄Cl (mildly acidic) to remove unreacted amine. Wash with Brine.

-

Dry and purify via Flash Chromatography (DCM:MeOH gradient).

-

Analytical Quality Control (QC)

| Parameter | Specification | Method | Rationale |

| Purity | > 98.0% | RP-HPLC (C18) | Critical for pharmaceutical intermediates. |

| Fmoc Content | 98-102% | UV Spectrophotometry | Ensures full protection; loss indicates degradation. |

| Water Content | < 0.5% | Karl Fischer (KF) | High water content interferes with downstream coupling. |

| Residual Solvents | < Limit | GC-HS | Toluene/DCM must be removed for toxicity compliance. |

| Mass | M+H / M+Na | LC-MS | Confirm identity and absence of dimer/lactam (+/- 18 Da shifts). |

Troubleshooting Guide (Self-Validating System)

| Observation | Root Cause | Corrective Action |

| Low Yield in Alkylation (Step 2) | Inefficient Phase Transfer | Increase stirring speed (RPM > 500); Ensure TBAHS is fresh; Check NaOH concentration (must be >40%). |

| Product is a "Goo" / Cannot Crystallize | Residual Solvent / Impurities | Co-evaporate with Diethyl Ether or Hexane. Store in freezer (-20°C) to induce solidification. |

| Extra Peak in HPLC (+18 Da) | Hydrolysis of Ester | Check pH of workup. Avoid strong acids/bases for prolonged periods. |

| Extra Peak in HPLC (-18 Da) | Lactam Formation | Coupling was too slow. Use more active coupling agents (e.g., HATU/Oxyma) or switch to OSu ester. |

| Loss of Fmoc Group | Base contamination | Ensure all glassware contacting amine is acid-washed. Use DIPEA instead of stronger bases. |

References

-

Vertex Pharmaceuticals/ACS. "Copper(II) Lysinate and Pseudoproline Assistance in the Convergent Synthesis of the GLP-1 Receptor Agonists Liraglutide and Semaglutide." Organic Process Research & Development, 2021.[4]

-

Novo Nordisk A/S. "Method for synthesizing semaglutide." Patent CN112028986A.

-

Biosearch Technologies. "AEEA-OH FMOC Spacer Application Note."

-

Enzene Biosciences. "Process for synthesis of Semaglutide using combination of solid and solution phase synthesis." WO 2023/012709 A1.

-

BOC Sciences. "Fmoc-AEEA-AEEA-OH Product Specifications."

Disclaimer: This protocol involves hazardous chemicals. All scale-up activities should be preceded by a specific Process Safety Assessment (PSA) regarding exotherms and solvent handling.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Coupling Efficiency of 2-(2-Acetamidoethoxy)acetic Acid

Welcome to the technical support center for 2-(2-Acetamidoethoxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the coupling efficiency of this versatile hydrophilic linker. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring your bioconjugation strategies are both successful and reproducible.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of 2-(2-Acetamidoethoxy)acetic acid in coupling reactions.

Q1: What is 2-(2-Acetamidoethoxy)acetic acid and why is it used?

2-(2-Acetamidoethoxy)acetic acid is a short, hydrophilic polyethylene glycol (PEG)-like linker.[1] Its primary role in bioconjugation is to connect two molecules, for instance, a small molecule drug to a protein or a labeling agent to an antibody. The key benefits of using this linker include:

-

Increased Hydrophilicity : The ethylene glycol-like structure enhances the water solubility of the resulting conjugate, which can be crucial for poorly soluble compounds.[1]

-

Flexible Spacer : It provides a flexible, inert spacer arm that can reduce steric hindrance between the conjugated molecules, helping to preserve their biological activity.

-

Biocompatibility : PEG-like structures are known for being enzymatically stable, biologically inert, and can help reduce the antigenicity of proteins.[1]

Q2: What is the fundamental chemistry for coupling this molecule?

The molecule features a terminal carboxylic acid (-COOH) group. To couple it to another molecule, typically via a primary amine (-NH2), the carboxyl group must first be "activated". The most common and robust method for this is carbodiimide chemistry, which creates a highly reactive intermediate that is susceptible to nucleophilic attack by the amine, forming a stable amide bond.[2] This is considered a "zero-length" crosslinking reaction because no atoms from the coupling agents are incorporated into the final bond.[2]

Q3: What are EDC and NHS, and why are they used together?

-

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that reacts with the carboxylic acid of your linker to form a highly reactive but unstable O-acylisourea intermediate.[2]

-

NHS (N-hydroxysuccinimide) or its water-soluble analog Sulfo-NHS is used to stabilize this intermediate. NHS rapidly reacts with the O-acylisourea intermediate to form a semi-stable NHS ester.[2]

Using EDC and NHS together in a two-step process is highly recommended.[3] This strategy provides two major advantages:

-

Increased Efficiency : The NHS ester is significantly more stable in aqueous solution than the O-acylisourea intermediate, allowing for a longer reaction window with the amine.[2]

-

Independent Optimization : It allows you to perform the carboxyl activation and the amine coupling steps at their respective optimal pH conditions, maximizing the overall yield.[3][4]

Q4: Why is pH so critical for this reaction?

pH is arguably the most critical parameter in EDC/NHS chemistry, as it directly governs both the efficiency of the reaction and the stability of the intermediates.[5]

-

Activation Step (pH 4.5 - 6.0) : The reaction between EDC and the carboxylic acid is most efficient in a slightly acidic environment.[6] This pH range ensures the carboxyl group is sufficiently reactive while the carbodiimide remains active.[7]

-

Coupling Step (pH 7.2 - 8.5) : The reaction between the NHS ester and a primary amine requires the amine to be deprotonated to act as a potent nucleophile. This is favored at a neutral to slightly alkaline pH.[3][8]

However, this creates a critical trade-off. The primary competing reaction is the hydrolysis of the NHS ester, where it reacts with water instead of the amine. The rate of hydrolysis increases dramatically with pH.[9][10] Therefore, the coupling step must be performed in a pH range that balances amine reactivity with NHS ester stability.

Troubleshooting Guide: Low Coupling Efficiency

Encountering low or inconsistent yields is a common challenge. This guide provides a systematic approach to diagnosing and resolving these issues.

Logical Troubleshooting Workflow

This flowchart provides a step-by-step diagnostic path to identify the root cause of poor coupling efficiency.

Caption: A logical workflow for troubleshooting common EDC/NHS coupling issues.

Problem-Cause-Solution Table

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Low or No Coupling Yield | Inactive Reagents: EDC and/or NHS have hydrolyzed due to improper storage (exposure to moisture).[11][12] | Store reagents desiccated at -20°C. Allow vials to warm to room temperature before opening to prevent condensation.[12][13] Use fresh reagents or perform an activity test (See Protocol 2). |

| Incorrect pH: Activation or coupling steps are performed outside their optimal pH range.[5] | Use a calibrated pH meter. For a two-step protocol, use an acidic buffer (e.g., MES, pH 5.0-6.0) for activation and a neutral/alkaline buffer (e.g., PBS, pH 7.2-8.0) for coupling.[5][6] | |

| Competing Nucleophiles in Buffer: Buffers containing primary amines (e.g., Tris, glycine) will compete with your target molecule for the activated linker.[3][4] | Use non-competing buffers. MES is recommended for activation.[14] PBS, HEPES, or Borate buffers are suitable for the coupling step.[3][8] | |

| Inconsistent Results | NHS-Ester Hydrolysis: The reaction time at a slightly alkaline pH is too long, leading to significant hydrolysis of the activated linker before it can react with the amine.[9][10] | Minimize the time the activated linker spends in the high-pH coupling buffer. Add the amine-containing molecule immediately after pH adjustment. Consider performing the reaction at 4°C to slow the rate of hydrolysis.[8] |

| Poor pH Control: The buffer's capacity is insufficient to handle the addition of reagents, causing pH shifts during the reaction.[5] | Ensure you are using a buffer within its effective buffering range. Re-verify the pH of the reaction mixture after all components have been added. | |

| Precipitation/Aggregation | pI of Protein: The reaction pH is too close to the isoelectric point (pI) of a protein you are conjugating, causing it to lose solubility.[5] | Adjust the reaction pH to be at least 1-2 units away from the pI of your protein.[5] |

| Solvent Issues: The linker or target molecule has limited solubility in the aqueous buffer. Non-sulfonated NHS esters often require an organic co-solvent like DMSO or DMF.[8] | Dissolve the water-insoluble component in a minimal amount of a water-miscible organic solvent (e.g., DMSO) before adding it to the reaction. Keep the final concentration of the organic solvent low (typically <10%).[9] |

Data Deep Dive: The Impact of pH on NHS-Ester Stability

The stability of the amine-reactive NHS-ester intermediate is quantified by its half-life (t½), the time it takes for 50% of the ester to hydrolyze. This parameter is critically dependent on pH and temperature.

| pH | Temperature | Approximate Half-Life (t½) | Implication for Experiment |

| 7.0 | 0°C | 4 - 5 hours | Stable enough for longer reactions or overnight incubation at 4°C.[8][10] |

| 7.0 | 25°C | ~ 1 hour | At room temperature, the reaction should be kept reasonably short.[13] |

| 8.0 | 25°C | ~ 30 minutes | The coupling reaction must proceed efficiently within this timeframe. |

| 8.6 | 4°C | 10 minutes | Very rapid hydrolysis. This pH is generally not recommended as the low yield is likely.[5][8][10] |

Experimental Protocols

These protocols provide detailed, step-by-step methodologies for the successful coupling of 2-(2-Acetamidoethoxy)acetic acid.

Mechanism Overview: Two-Step EDC/NHS Coupling

The following diagram illustrates the key chemical transformations and the critical role of pH in separating the activation and coupling steps to maximize efficiency and minimize the competing hydrolysis side reaction.

Caption: The two-step reaction mechanism of EDC/NHS coupling.

Protocol 1: Two-Step Coupling to an Amine-Containing Biomolecule

This protocol is optimized to maximize yield by separating the activation and coupling steps.

Materials:

-

2-(2-Acetamidoethoxy)acetic acid

-

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Activation Buffer: 0.1 M MES, pH 5.0-6.0[6]

-

Coupling Buffer: 1X PBS, pH 7.2-7.5[6]

-

Amine-containing biomolecule (e.g., protein, peptide)

-

Quenching Solution: 1 M Tris-HCl, pH 8.5

-

Desalting column or dialysis cassette for purification

Procedure:

Step 1: Carboxyl Group Activation (pH 5.0-6.0)

-

Dissolve 2-(2-Acetamidoethoxy)acetic acid in Activation Buffer to a final concentration of 10-20 mM.

-

Prepare fresh stock solutions of EDC and Sulfo-NHS in ice-cold Activation Buffer. Note: Always prepare these solutions immediately before use as they hydrolyze in aqueous solutions.[12]

-

Add EDC and Sulfo-NHS to the linker solution. A common starting point is a 5-fold molar excess of EDC and a 2-fold molar excess of Sulfo-NHS relative to the linker.[6]

-

Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

Step 2: Biomolecule Coupling (pH 7.2-7.5) 5. Immediately proceed to the coupling step to minimize hydrolysis of the activated linker. 6. Add the activated linker solution to your amine-containing biomolecule, which has been prepared in the Coupling Buffer. Alternatively, if buffer exchange is necessary (e.g., to remove excess EDC/NHS), use a desalting column pre-equilibrated with ice-cold Coupling Buffer. 7. Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C. The longer incubation at 4°C can be beneficial for sensitive biomolecules and helps to mitigate hydrolysis.[15] 8. Quenching (Optional but Recommended): To stop the reaction and deactivate any remaining NHS esters, add the Quenching Solution to a final concentration of 20-50 mM.[6] Incubate for 15-30 minutes. 9. Purification: Remove excess linker and byproducts by dialysis or size-exclusion chromatography (desalting column).

Protocol 2: Quality Control - Testing the Activity of NHS-Ester Reagents

This protocol validates the amine-reactivity of an NHS ester by measuring the release of the NHS leaving group, which absorbs light at ~260 nm.[13]

Principle: The NHS group is released upon both successful conjugation and hydrolysis. This assay forces 100% hydrolysis with a strong base and measures the resulting increase in absorbance at 260 nm. A significant increase confirms the reagent was active.[13]

Materials:

-

NHS-ester reagent to be tested (can be a pre-activated linker or a crosslinker)

-

Amine-free buffer (e.g., 0.1 M Sodium Phosphate, pH 7.5)

-

0.5 N NaOH

-

UV-Vis Spectrophotometer

Procedure:

-

Dissolve 1-2 mg of the NHS-ester reagent in 1 mL of amine-free buffer. Prepare a "blank" tube with 1 mL of buffer only.

-

Set the spectrophotometer to 260 nm and zero it using the "blank" tube.

-

Measure the initial absorbance (A_initial) of the NHS-ester solution. This reading should be low if the reagent is fresh.

-

To the same tube, add 50 µL of 0.5 N NaOH. Vortex briefly. This will rapidly hydrolyze all active NHS esters.

-